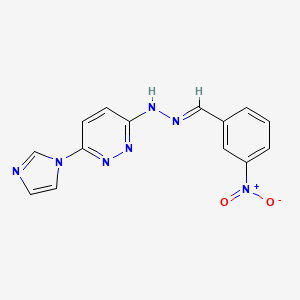

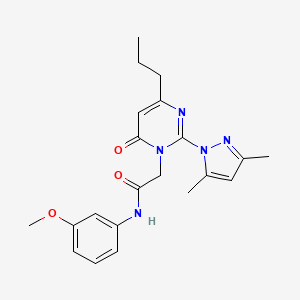

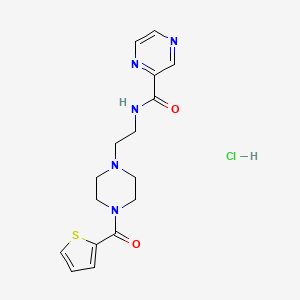

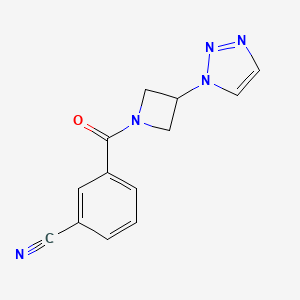

![molecular formula C20H19N3O3 B2555635 2-(2-ethoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034530-94-2](/img/structure/B2555635.png)

2-(2-ethoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

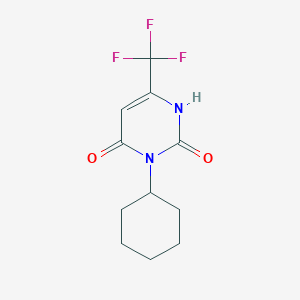

The compound “2-(2-ethoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives . Pyrimidines are aromatic heterocyclic compounds that contain a pyrimidine ring, which is a ring with two nitrogen atoms and four carbon atoms. The specific structure of this compound suggests that it might have interesting biological activities, as many pyrimidine derivatives are known to possess a wide range of medicinal properties, including antiviral, antimicrobial, and anticancer activities .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, particularly at the reactive sites on the pyrimidine ring and at any functional groups attached to the ring . The specific reactions that this compound might undergo would depend on the reaction conditions and the other reactants present.

Applications De Recherche Scientifique

Antioxidant Activity and Radical Scavenging

Antioxidants play a crucial role in neutralizing free radicals, preventing oxidative stress, and associated diseases. The ABTS/PP Decolorization Assay highlights the reaction pathways of antioxidants, particularly phenolic nature compounds, which form coupling adducts with radical cations. This information suggests potential applications in evaluating antioxidant capacity and understanding specific reactions that may bias comparisons between antioxidants (Ilyasov et al., 2020).

Medicinal and Biological Applications

Pyrimidine and quinoline derivatives have been extensively researched for their biological and medicinal applications, including anticancer, CNS agents, anti-infectious, anti-inflammatory activities, and more. These compounds' capacity to form coordination and hydrogen bonds makes them suitable as sensing probes and therapeutic agents. The review on biologically significant pyrimidine appended optical sensors encapsulates the importance of these derivatives in developing exquisite sensing materials alongside their biological and medicinal applications (Jindal & Kaur, 2021).

Environmental Fate and Behavior

The environmental fate and behavior of certain chemicals, including their degradation, bioaccumulation, and toxicological effects, are vital for understanding their impact on ecosystems. The occurrence, fate, and behavior of parabens in aquatic environments review provide insights into how similar compounds might behave in natural settings, including their degradation and persistence (Haman et al., 2015).

Optoelectronic Materials

Quinazoline and pyrimidine derivatives have shown significant promise in the development of optoelectronic materials, including electronic devices, luminescent elements, and photoelectric conversion elements. These compounds, when incorporated into π-extended conjugated systems, create novel materials for organic light-emitting diodes, photovoltaic cells, and other applications, highlighting the potential of similar compounds in these fields (Lipunova et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

5-(2-ethoxybenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-2-26-17-8-4-3-7-14(17)19(24)22-12-10-16-15(13-22)20(25)23-11-6-5-9-18(23)21-16/h3-9,11H,2,10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTSGZWPUUOLDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-chlorophenyl)methyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carboxamide](/img/structure/B2555557.png)

![(4-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2555559.png)

![2-(2-((4-chlorophenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2555561.png)

![Ethyl 2-[2-[[4-(2-methoxyphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2555568.png)

![[(1-cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid](/img/structure/B2555574.png)